![molecular formula C38H28N2O2 B13826401 (4S,4'S)-2,2'-(1S)-[1,1'-Binaphthalene]-2,2'-diylbis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13826401.png)
(4S,4'S)-2,2'-(1S)-[1,1'-Binaphthalene]-2,2'-diylbis[4,5-dihydro-4-phenyloxazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2,2’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene typically involves the condensation of (S)-4-phenyl-4,5-dihydrooxazole with 1,1’-binaphthalene-2,2’-diamine. The reaction is carried out under anhydrous conditions using a suitable solvent such as toluene or dichloromethane. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
(1S)-2,2’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(1S)-2,2’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Utilized in the development of drugs with high enantioselectivity, improving their efficacy and reducing side effects.
Industry: Applied in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Mechanism of Action
The mechanism by which (1S)-2,2’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene exerts its effects involves its ability to coordinate with metal catalysts, forming chiral complexes. These complexes facilitate asymmetric transformations by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets and pathways involved include various metal centers such as palladium, rhodium, and iridium.
Comparison with Similar Compounds
Similar Compounds
®-2,2’-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene: The enantiomer of the compound , used in similar applications but with opposite enantioselectivity.
(S)-BINAP: Another chiral ligand used in asymmetric synthesis, known for its high enantioselectivity.
®-BINAP: The enantiomer of (S)-BINAP, also used in asymmetric catalysis.
Uniqueness
(1S)-2,2’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is unique due to its specific chiral environment, which allows for the induction of high enantioselectivity in a wide range of catalytic reactions. Its ability to form stable complexes with various metal centers makes it a versatile and valuable ligand in asymmetric synthesis.
Properties
Molecular Formula |
C38H28N2O2 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
4-phenyl-2-[1-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C38H28N2O2/c1-3-13-27(14-4-1)33-23-41-37(39-33)31-21-19-25-11-7-9-17-29(25)35(31)36-30-18-10-8-12-26(30)20-22-32(36)38-40-34(24-42-38)28-15-5-2-6-16-28/h1-22,33-34H,23-24H2 |
InChI Key |
QAEMDACRMMNKPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


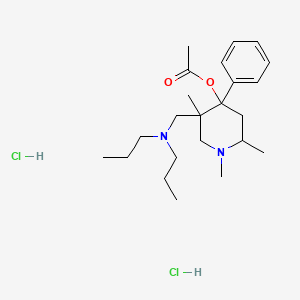

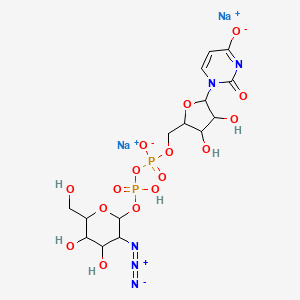
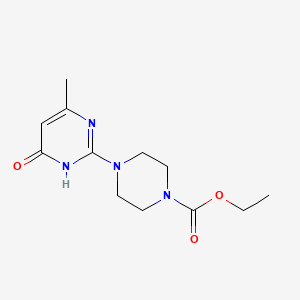
![6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene](/img/structure/B13826353.png)
![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid](/img/structure/B13826358.png)
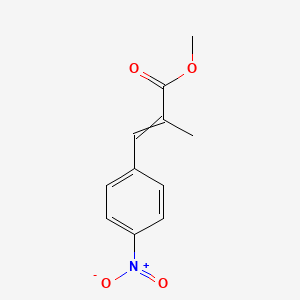
![(6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B13826366.png)
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)
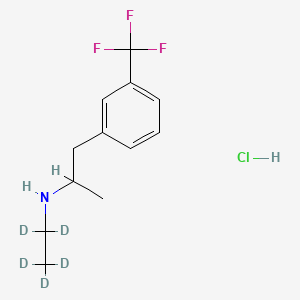
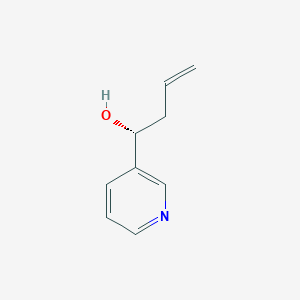
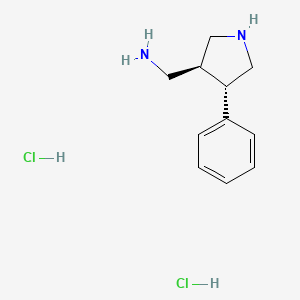
![5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B13826388.png)
